molecular formula C10H18Cl2N4 B537710 1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride

1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride

Cat. No. B537710
M. Wt: 265.18 g/mol
InChI Key: AXSUDOUXNCTJMM-TYYBGVCCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

NSC30049 is an inhibitor of Chk1 pathway in 5-FU-resistant CRC bulk and stem cell populations.

Scientific Research Applications

Oxidation of Organic Compounds

A study by Wu Minghu, Yang Gui-chun, and Chen Zuxing (2000) explored the use of a related compound, bis(1-benzyl-3, 5, 7-triaza-1-azoniatricyclo[3.3.1.1³,7]decane) peroxodisulfate, as a stable, mild, and efficient oxidizer for converting hydroxyl compounds, hydrazones, or oximes into the corresponding carbonyl compounds, as well as producing disulfides from thiols under anhydrous and aprotic conditions, with almost quantitative yields and very short reaction times (Wu, Yang, & Chen, 2000).

Coordination Chemistry

Chen-Dong Pan, B. Cai, and Wen-Bo Pei (2011) investigated a complex involving a similar structure, highlighting its coordination chemistry applications. The study emphasized the compound's ability to form intermolecular hydrogen-bond interactions, thus contributing to the understanding of its structural properties (Pan, Cai, & Pei, 2011).

Crystal Structure Analysis

A. Lemmerer (2010) focused on the crystal structure of a salt comprising a similar compound, demonstrating its relevance in understanding solid-state assembly and hydrogen bonding interactions. This research contributes to the broader knowledge of molecular interactions in crystalline materials (Lemmerer, 2010).

Catalytic Activity

F. Pruchnik and Piotr Smoleński (1999) described water-soluble rhodium(I) complexes with related structures, exploring their properties, reactivities, and potential as catalysts in various chemical reactions, including water-gas shift reactions and hydrogenation of CC and CO bonds. This research is significant for its contribution to the field of catalysis (Pruchnik & Smoleński, 1999).

properties

Product Name

1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride

InChI

InChI=1S/C10H18ClN4.ClH/c11-3-1-2-4-15-8-12-5-13(9-15)7-14(6-12)10-15;/h1-2H,3-10H2;1H/q+1;/p-1/b2-1+;

InChI Key

AXSUDOUXNCTJMM-TYYBGVCCSA-M

Isomeric SMILES

C1N2CN3CN1C[N+](C2)(C3)C/C=C/CCl.[Cl-]

SMILES

ClC/C=C/C[N+]12CN3CN(C2)CN(C3)C1.[Cl-]

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC=CCCl.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSC49L;  NSC-30049;  NSC 30049;  NSC30049

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride
Reactant of Route 3
Reactant of Route 3
1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride
Reactant of Route 4
1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride
Reactant of Route 5
Reactant of Route 5
1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride

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